molecular formula C19H14N4S B12015722 4-((1-Naphthylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-((1-Naphthylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12015722
M. Wt: 330.4 g/mol
InChI Key: DQCVZIVQRVKNNW-DEDYPNTBSA-N
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Description

4-((1-Naphthylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Naphthylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 1-naphthylamine with a suitable aldehyde, followed by cyclization with thiosemicarbazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((1-Naphthylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-((1-Naphthylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-((1-Naphthylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its triazole ring can interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-((2-Methoxy-1-naphthyl)methylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • **4-((1-Naphthylmethylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((1-Naphthylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthylmethylene and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C19H14N4S

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(E)-naphthalen-1-ylmethylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H14N4S/c24-19-22-21-18(15-8-2-1-3-9-15)23(19)20-13-16-11-6-10-14-7-4-5-12-17(14)16/h1-13H,(H,22,24)/b20-13+

InChI Key

DQCVZIVQRVKNNW-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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